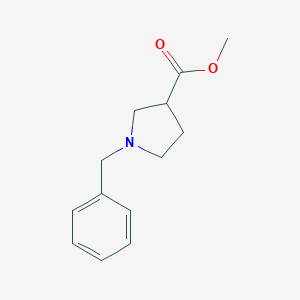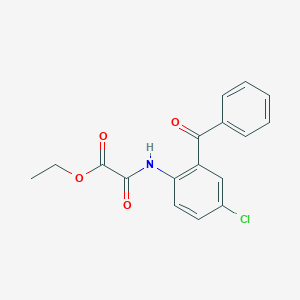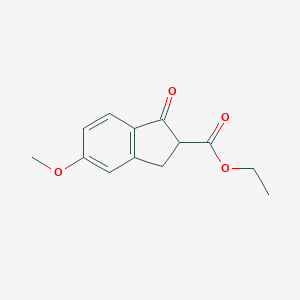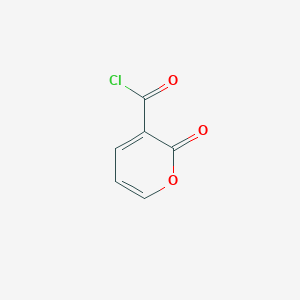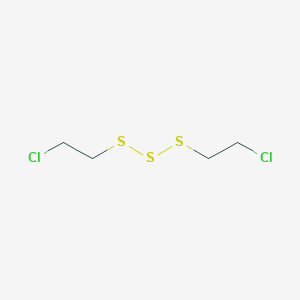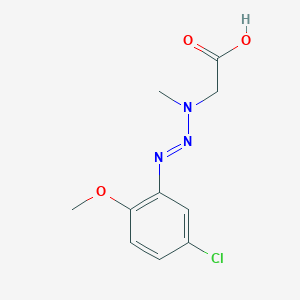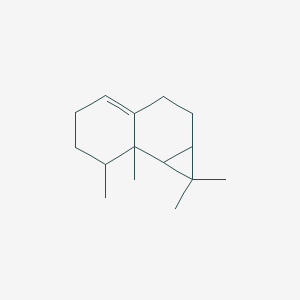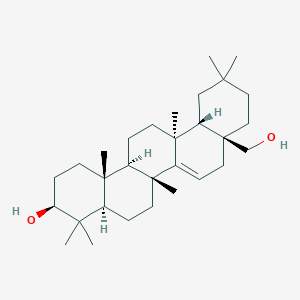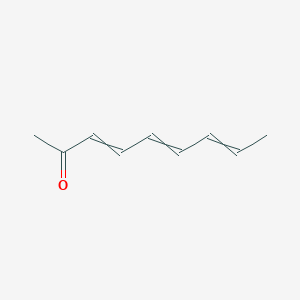
2,2-Diisopropyl-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diisopropyl-1,3-oxathiolane, commonly known as DIPT, is a cyclic sulfide compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents and has a characteristic odor. DIPT is a versatile compound that has gained popularity due to its unique chemical properties and its ability to react with a wide range of chemical compounds.
Wirkmechanismus
The mechanism of action of DIPT is not fully understood, but it is believed to react with various chemical compounds through the formation of sulfur-nitrogen bonds. These bonds are essential for the formation of various heterocyclic compounds, which are important in the development of new pharmaceuticals and other chemical compounds.
Biochemical and Physiological Effects
DIPT has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
DIPT has several advantages for use in lab experiments, including its low cost, ease of synthesis, and versatility in chemical reactions. However, it also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for research involving DIPT, including the development of new pharmaceuticals, the study of its potential use in the treatment of inflammatory diseases, and the investigation of its potential use as a catalyst in chemical reactions. Further research is needed to fully understand the mechanism of action of DIPT and its potential applications in various scientific fields.
In conclusion, DIPT is a versatile and important compound in scientific research, with potential applications in the development of new pharmaceuticals, the study of chemical reactions, and the investigation of its biochemical and physiological effects. While there are limitations to its use, further research is needed to fully understand its potential and to explore new directions for its use in scientific research.
Synthesemethoden
DIPT can be synthesized through a variety of methods, including the reaction of isopropyl alcohol with thionyl chloride, followed by the addition of potassium hydroxide. Another method involves the reaction of isopropyl alcohol with phosphorus pentasulfide, followed by the addition of sodium hydroxide. These methods are relatively simple and efficient, making DIPT a cost-effective compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
DIPT has been used in a wide range of scientific research applications, including the synthesis of new chemicals, the study of chemical reactions, and the development of new pharmaceuticals. It has been used as a reagent in the synthesis of various heterocyclic compounds, including thiazoles and oxazoles. DIPT has also been used in the study of chemical reactions involving sulfur and nitrogen.
Eigenschaften
CAS-Nummer |
16047-99-7 |
|---|---|
Produktname |
2,2-Diisopropyl-1,3-oxathiolane |
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2,2-di(propan-2-yl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
OBNXFRXTSJYKSV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(OCCS1)C(C)C |
Kanonische SMILES |
CC(C)C1(OCCS1)C(C)C |
Andere CAS-Nummern |
16047-99-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




